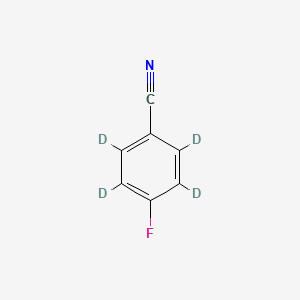

4-Fluorobenzonitrile-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

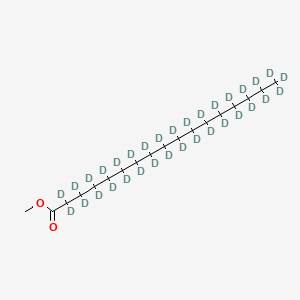

4-Fluorobenzonitrile-d4 is the deuterium-labeled version of 4-Fluorobenzonitrile . It is a member of benzenes and a nitrile . It is used as a chemical intermediate, solvent for perfumes and pharmaceuticals, stabilizer for chlorinated solvents, HPLC analysis, catalyst, and component of transition-metal complex catalysts .

Synthesis Analysis

4-Fluorobenzonitrile is synthesized using 4-Fluorobenzyl alcohol as raw material by chemical reaction . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of 4-Fluorobenzonitrile-d4 is C7D4FN . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

4-Fluorobenzonitrile undergoes metal-mediated coupling to yield an eight-membered thorium (IV) tetraazamacrocycle . It also undergoes condensation with diphenylamine to yield monomer 4-cyanotriphenylamine .Physical And Chemical Properties Analysis

4-Fluorobenzonitrile is a white crystalline low melting solid . The boiling point is 188 °C/750 mmHg, and the melting point is 32-34 °C .Wissenschaftliche Forschungsanwendungen

Chemical Intermediate

4-Fluorobenzonitrile-d4 can be used as a chemical intermediate in the synthesis of other compounds . This means it can be used in the production of various chemicals in industries such as pharmaceuticals, agrochemicals, and materials science.

Solvent for Perfumes and Pharmaceuticals

This compound can be used as a solvent in the perfume and pharmaceutical industries . As a solvent, it can help dissolve other substances without chemically changing them.

Stabilizer for Chlorinated Solvents

4-Fluorobenzonitrile-d4 can act as a stabilizer for chlorinated solvents . This means it can prevent the degradation or decomposition of these solvents, thereby enhancing their effectiveness and shelf life.

High-Performance Liquid Chromatography (HPLC) Analysis

This compound can be used in HPLC analysis . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. 4-Fluorobenzonitrile-d4 can be used as a standard or a solvent in this process.

Catalyst

4-Fluorobenzonitrile-d4 can serve as a catalyst in certain chemical reactions . As a catalyst, it can speed up the reaction rate by providing an alternative reaction pathway with a lower activation energy.

Component of Transition-Metal Complex Catalysts

This compound can be a component of transition-metal complex catalysts . These catalysts are widely used in industrial processes, including the production of polymers, pharmaceuticals, and fine chemicals.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that the compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the body.

Mode of Action

It’s known that the compound is a deuterium-labeled version of 4-fluorobenzonitrile . Deuterium labeling is often used in drug development to track the distribution and metabolism of a compound within the body .

Biochemical Pathways

It’s known that 4-fluorobenzonitrile can undergo metal-mediated coupling to yield eight-membered thorium(iv) tetraazamacrocycle . This suggests that the compound may interact with metal ions in the body and could potentially affect metal-dependent biochemical pathways.

Pharmacokinetics

It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs .

Eigenschaften

IUPAC Name |

2,3,5,6-tetradeuterio-4-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKVBBNGWBBYLL-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5alpha-Cholestan-3beta-ol-[d7]](/img/structure/B583132.png)

![2-Amino-1,6-dihydro-7H-imidazo[4,5-f]quinolin-7-one](/img/structure/B583136.png)

![2-[4-(Dibromomethyl)phenyl]benzoic acid](/img/structure/B583146.png)